molecular formula C12H11NO B3047907 1-(5-phenyl-1H-pyrrol-3-yl)ethanone CAS No. 148403-22-9

1-(5-phenyl-1H-pyrrol-3-yl)ethanone

Cat. No. B3047907
CAS RN: 148403-22-9
M. Wt: 185.22 g/mol
InChI Key: ARUITDCTKODANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-phenyl-1H-pyrrol-3-yl)ethanone” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the reaction of azides with diketones . For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, resulted in the formation of a related compound, (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NO . It contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and one of the five members is a nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, pyrrole-containing compounds are known to undergo a variety of reactions. For example, electrophilic aromatic substitution is a common reaction type for aromatic rings like pyrrole .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 185.22 g/mol . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

1. Analytical Techniques in Forensic and Clinical Laboratories

A study by Bijlsma et al. (2015) investigated a novel cathinone derivative structurally related to 1-(5-phenyl-1H-pyrrol-3-yl)ethanone. The identification and characterization of this compound were performed using advanced analytical techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography. These findings highlight the role of similar compounds in enhancing the capabilities of forensic and clinical laboratories in identifying new psychoactive substances (Bijlsma et al., 2015).

2. Development of Conducting Polymers

Pandule et al. (2014) explored the synthesis of conducting polymers based on derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, which share structural similarities with this compound. These polymers demonstrated good electrical conductivity and thermal stability, suggesting potential applications in electronic and material science fields (Pandule et al., 2014).

3. Molecular Docking and Drug Design

Mary et al. (2015) conducted a molecular docking study on a derivative of 1H-pyrazol, structurally related to this compound. Their research involved vibrational and structural observations, suggesting the potential of such compounds in drug design, particularly as anti-neoplastic agents (Mary et al., 2015).

4. Corrosion Inhibition Studies

Jawad et al. (2020) synthesized a compound similar to this compound, examining its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research demonstrates the utility of such compounds in industrial applications, particularly in protecting metals from corrosion (Jawad et al., 2020).

5. Antiviral Activity in Heterocyclic Compounds

Attaby et al. (2006) investigated the antiviral activity of heterocyclic compounds, including derivatives of 1H-pyrazol, which are structurally related to this compound. Their findings indicate the potential use of such compounds in the development of new antiviral drugs (Attaby et al., 2006).

properties

IUPAC Name

1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUITDCTKODANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408947
Record name Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148403-22-9
Record name Ethanone, 1-(5-phenyl-1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-phenyl-1H-pyrrol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(5-phenyl-1H-pyrrol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.